5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione
Description
5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with two methyl groups at the 5,5 positions. The 2-position is functionalized with a methylidene group linked to an aniline moiety bearing a methylsulfanyl (–SCH₃) substituent at the para position. This compound belongs to a class of hydrazone derivatives known for their biological activities, including enzyme inhibition and anti-inflammatory properties. Its synthesis typically involves condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and substituted aromatic amines under basic conditions .
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(4-methylsulfanylphenyl)iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-4-6-12(20-3)7-5-11/h4-7,10,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCKVXMVLBLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)SC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Condensation
Procedure :
- Dimedone (2 mmol) and 4-(methylsulfanyl)aniline (1 mmol) are refluxed in ethanol with glacial acetic acid (1–2 drops) for 4–6 hours.
- The product precipitates upon cooling and is recrystallized from ethanol.
Yield : 65–72%.
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the amine (Figure 2).
Catalyst-Assisted Aqueous Synthesis
Catalysts : Sodium bicarbonate, magnesium sulfate, or sodium lauryl sulfate.
Procedure :
- Dimedone (2 mmol), 4-(methylsulfanyl)aniline (1 mmol), and catalyst (10 mol%) are stirred in water at room temperature for 2–3 hours.
- Filtration and washing yield the product without organic solvents.
Yield : 85–90% with sodium bicarbonate.
Advantages : Reduced environmental impact and shorter reaction times.
Microwave-Assisted Synthesis
Conditions :
- Reactants irradiated at 300 W for 5–10 minutes in solvent-free conditions or water.
Yield : 88–93%.
Benefits : Enhanced reaction efficiency and energy savings.
Comparative Analysis of Methodologies
| Method | Catalyst/Solvent | Time | Yield | Eco-Friendliness |
|---|---|---|---|---|
| Acid-catalyzed | Ethanol/AcOH | 4–6 h | 65–72% | Moderate |
| Aqueous (NaHCO₃) | Water | 2–3 h | 85–90% | High |
| Microwave-assisted | Solvent-free | 5–10 min | 88–93% | Very High |
Key Observations :
- Aqueous and microwave methods outperform classical approaches in yield and sustainability.
- Sodium bicarbonate catalyzes the reaction via deprotonation of dimedone’s active methylene group, enhancing nucleophilicity.
Mechanistic Insights
The reaction proceeds via enamine formation (Figure 2):
- Deprotonation : Base abstracts a proton from dimedone’s methylene group.
- Nucleophilic Attack : The enolate attacks the electrophilic carbon of 4-(methylsulfanyl)aniline.
- Tautomerization : Keto-enol tautomerism stabilizes the Schiff base.
Characterization Data
- Melting Point : 143–147°C.
- ¹H NMR (CDCl₃) : δ 1.22 (s, 12H, 4×CH₃), 2.55 (s, 8H, 4×CH₂), 5.70 (s, 1H, CH), 6.69–7.51 (m, Ar-H).
- IR (KBr) : 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Applications and Derivatives
The compound’s derivatives exhibit:
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially affecting the carbonyl groups.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced carbonyl compounds
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent on Aromatic Ring: The target compound features a –SCH₃ group, whereas Compound 1 has a –F, Compound 2 a –CF₃, and NTBC a nitro (–NO₂) group.
- Linkage Type: The target compound uses an aminomethylidene (–NH–CH=) linkage, while NTBC employs a benzoyl (–CO–) group .
Physicochemical Properties
A comparative analysis of physicochemical parameters (Table 1) reveals trends in molecular weight, lipophilicity, and hydrogen-bonding capacity:
Table 1. Physicochemical Properties of Selected Compounds
*Estimated based on structural similarity to Compound 2.
Observations :
- The target compound’s methylsulfanyl group likely increases lipophilicity compared to Compound 1 (–F) but less than Compound 2 (–CF₃).
Anti-COX-2 Activity
- Compound 2 exhibits superior anti-COX-2 activity compared to Compound 1, attributed to the electron-withdrawing –CF₃ group enhancing electrostatic interactions with the enzyme’s active site .
- Derivative 17c (a phthalimide analog) shows higher COX-2 binding energy (–17.89 kcal/mol) than celecoxib (–17.27 kcal/mol), highlighting the importance of substituent bulk and polarity .
HPPD Inhibition
- NTBC and CMBC (2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione) inhibit HPPD with IC₅₀ values of ~40 nM, driven by tight-binding reversible interactions . The target compound’s –SCH₃ group may confer distinct metabolic stability compared to NTBC’s –NO₂ group.
Antimicrobial and Antioxidant Activity
- Derivative 12 (phthalimide-based) demonstrates potent antimicrobial activity against Bacillus subtilis (133% relative to ampicillin), while Derivatives 13b/c show antioxidant effects .
Biological Activity
5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione, also known by its chemical structure C16H19NO4S, is a compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H19NO4S, and it features a cyclohexane ring with substituents that include a methylsulfanyl group and an amino group linked to a methylene bridge. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 319.39 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Log P (octanol/water) | Not available |
Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. In one study, derivatives showed up to 24.67% inhibition of reactive oxygen species at a concentration of 100 µM, suggesting potential applications in oxidative stress-related conditions .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as a tyrosinase inhibitor with an IC50 value of 17.02 ± 1.66 µM, outperforming kojic acid (IC50 = 27.56 ± 1.27 µM) in comparative studies . This property is particularly relevant for cosmetic applications targeting hyperpigmentation.
Molecular docking studies reveal that the compound fits well within the active site of tyrosinase, indicating that it may act as a competitive inhibitor. The kinetic studies further support this mechanism, showing a Ki value of 14.87 µM . The stability and reactivity of the compound were confirmed through density functional theory analysis.
Study on Antioxidant Properties
A recent study focused on the synthesis and biological evaluation of phenylamino derivatives similar to the target compound. The results demonstrated significant antioxidant activity and potential therapeutic applications in skin protection against UV damage .
Tyrosinase Inhibition Study
Another investigation assessed the efficacy of various derivatives as tyrosinase inhibitors. The study highlighted the competitive inhibition mechanism and provided insights into structural modifications that enhance biological activity .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione?
Answer:
The compound is synthesized via a condensation reaction between 5,5-dimethylcyclohexane-1,3-dione and 4-(methylsulfanyl)aniline. Key optimizations include:
- Catalyst selection : Use acetic acid or p-toluenesulfonic acid as catalysts to enhance imine bond formation .
- Solvent control : Reflux in ethanol or methanol under anhydrous conditions to minimize hydrolysis side reactions .
- Temperature : Maintain 70–80°C for 6–8 hours to balance reaction rate and product stability .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted aniline derivatives .
Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and tautomeric behavior of this compound?
Answer:
DFT studies (e.g., B3LYP/6-31G*) are critical for analyzing:
- Tautomerism : Compare enol-imine and keto-amine tautomers by calculating Gibbs free energy differences. Include solvent effects (e.g., ethanol) using the polarizable continuum model (PCM) .
- Frontier molecular orbitals : Compute HOMO-LUMO gaps to predict reactivity and charge-transfer interactions. For example, the methylsulfanyl group enhances electron-donating capacity, lowering the LUMO energy .
- Vibrational frequencies : Validate IR spectral assignments (e.g., C=O stretches at ~1700 cm⁻¹) against experimental data .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data contradictions be resolved?
Answer:
- 1H/13C NMR : Assign the imine proton (δ 8.5–9.0 ppm) and cyclohexanedione carbonyl carbons (δ 190–210 ppm). Discrepancies in integration (e.g., tautomer ratios) require variable-temperature NMR .
- FT-IR : Confirm enol-imine tautomers via O–H stretches (broad ~3200 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .
- Mass spectrometry : Use HRMS (ESI+) to distinguish molecular ion peaks ([M+H]+) from fragmentation patterns. Cross-check with theoretical isotopic distributions .
Advanced: How can molecular docking studies elucidate potential biological targets for this compound?
Answer:
- Protein preparation : Retrieve target structures (e.g., COX-2, 4LRH cancer protein) from the PDB. Optimize hydrogen bonding networks and protonation states using tools like AutoDockTools .
- Docking parameters : Employ Lamarckian genetic algorithms (AutoDock4) with flexible side chains in the binding pocket. Set grid dimensions to 60×60×60 ų centered on active sites .
- Validation : Compare docking scores (ΔG) with known inhibitors. For example, the methylsulfanyl group may enhance hydrophobic interactions with COX-2’s Val523 residue .
Basic: How to resolve contradictions in reported reaction yields for similar β-diketone hydrazones?
Answer:
- Variable analysis : Screen reaction parameters (e.g., solvent polarity, anhydrous vs. humid conditions) using design-of-experiment (DoE) approaches. For example, yields drop >20% in hygroscopic solvents like DMF .
- Byproduct identification : Use LC-MS to detect side products (e.g., hydrolyzed cyclohexanedione derivatives). Optimize quenching steps (e.g., rapid cooling) to suppress degradation .
Advanced: What crystallographic strategies are recommended for studying tautomeric polymorphism in this compound?
Answer:
- Data collection : Use single-crystal X-ray diffraction (MoKα, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Resolve disorder in tautomeric forms with SHELXL refinement .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., S···H contacts from methylsulfanyl groups) to explain packing motifs .
- Comparative studies : Overlay structures with analogs (e.g., 5,5-diphenyl derivatives) to assess steric effects on tautomer stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
